Cas no 2316459-16-0 (3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride)

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Difluoro-1-(1H-1,2,3-triazol-5-yl)cyclobutan-1-amine dihydrochloride
- 3,3-Difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;dihydrochloride
- 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
- 2316459-16-0
- 3,3-Difluoro-1-(3H-1,2,3-triazol-4-yl)cyclobutan-1-amine diHCl
- EN300-2009181
- D79296
- 3,3-Difluoro-1-(1H-1,2,3-triazol-5-yl)cyclobutanamine Dihydrochloride
- 3,3-DIFLUORO-1-(1H-1,2,3-TRIAZOL-4-YL)CYCLOBUTAN-1-AMINE 2HCL
- AT10568
- SY323055
- 3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride
- 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine dihydrochloride
- SCHEMBL21296632
- BS-43524
- MFCD32670505
-
- MDL: MFCD32670505
- Inchi: 1S/C6H8F2N4.2ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;;/h1H,2-3,9H2,(H,10,11,12);2*1H
- InChI Key: JUBOFPRGGADZHT-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1(CC(C2C=NNN=2)(C1)N)F
Computed Properties
- Exact Mass: 246.025058g/mol
- Monoisotopic Mass: 246.025058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 247.07g/mol
- Topological Polar Surface Area: 67.6
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM446219-1g |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride |
2316459-16-0 | 95%+ | 1g |
$1020 | 2023-01-09 | |
abcr | AB556322-1 g |
3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine dihydrochloride; . |
2316459-16-0 | 1g |
€1,488.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D684488-1G |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride |
2316459-16-0 | 97% | 1g |
$1055 | 2024-07-21 | |
Enamine | EN300-2009181-1.0g |
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride |
2316459-16-0 | 95% | 1g |
$1315.0 | 2023-05-25 | |
Enamine | EN300-2009181-0.1g |
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride |
2316459-16-0 | 95% | 0.1g |
$457.0 | 2023-09-16 | |
Enamine | EN300-2009181-5g |
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride |
2316459-16-0 | 95% | 5g |
$3812.0 | 2023-09-16 | |
A2B Chem LLC | BA05529-100mg |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride |
2316459-16-0 | 95% | 100mg |
$232.00 | 2024-04-20 | |
1PlusChem | 1P01JV21-250mg |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride |
2316459-16-0 | 95% | 250mg |
$392.00 | 2024-05-24 | |
1PlusChem | 1P01JV21-1g |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride |
2316459-16-0 | 97.00% | 1g |
$876.00 | 2023-12-18 | |
Enamine | EN300-2009181-10g |
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride |
2316459-16-0 | 95% | 10g |
$5652.0 | 2023-09-16 |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride Related Literature
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride (CAS No. 2316459-16-0): A Comprehensive Overview
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride (CAS No. 2316459-16-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride is defined by its cyclobutane ring substituted with two fluorine atoms and a 1H-triazole moiety. The presence of these functional groups imparts distinct physical and chemical properties to the molecule. The cyclobutane ring provides rigidity and conformational stability, while the fluorine atoms enhance lipophilicity and metabolic stability. The 1H-triazole group is known for its bioisosteric properties and ability to form hydrogen bonds, which can enhance the compound's binding affinity to target proteins.
The dihydrochloride salt form of the compound ensures better solubility in aqueous media, making it suitable for various pharmaceutical formulations. The molecular weight of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride is approximately 288.7 g/mol, and it has a melting point in the range of 200-205°C.
Synthesis Methods
The synthesis of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride involves several well-defined steps that have been optimized to achieve high yields and purity. One common approach starts with the preparation of a difluorocyclobutane derivative, which is then functionalized with an amine group through amination reactions. The subsequent coupling with a 1H-triazole moiety can be achieved using copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, a widely used "click chemistry" method.
The final step involves the formation of the dihydrochloride salt by treating the free amine with hydrochloric acid. This method ensures that the compound is stable and suitable for further biological evaluation and pharmaceutical development.
Biological Activities
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Recent research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines.
In vivo studies using animal models have further confirmed these findings. For example, a study published in the Journal of Medicinal Chemistry reported that oral administration of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride significantly reduced inflammation and pain in rodent models of arthritis. These results suggest that this compound could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Clinical Trials and Future Prospects
The promising preclinical data on 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride have paved the way for its evaluation in clinical trials. Several phase I trials are currently underway to assess the safety and pharmacokinetics of this compound in healthy volunteers. Preliminary results from these trials have indicated that the compound is well-tolerated at various dose levels and exhibits favorable pharmacokinetic properties.
If these initial trials are successful, phase II trials will be initiated to evaluate the efficacy of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride in patients with specific inflammatory conditions. The ultimate goal is to develop this compound into a safe and effective therapeutic option for patients suffering from chronic inflammatory diseases.
Conclusion
In conclusion, 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride (CAS No. 2316459-16-0) represents a promising new addition to the arsenal of compounds being developed for therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further research and development. As ongoing clinical trials continue to provide valuable insights into its safety and efficacy, this compound holds significant potential to improve patient outcomes in various inflammatory conditions.
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